(S)-4-Boc-thiomorpholine-3-carboxylic acid

Übersicht

Beschreibung

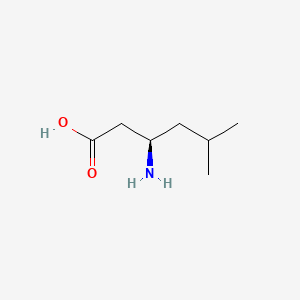

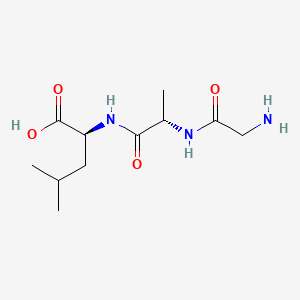

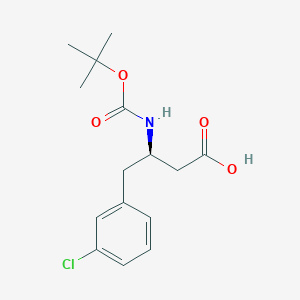

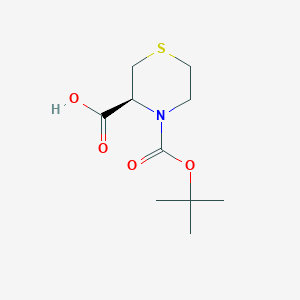

(S)-4-Boc-thiomorpholine-3-carboxylic acid is a sulfur-containing cyclic compound that is related to the family of thiomorpholine carboxylic acids. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis to protect amines.

Synthesis Analysis

The synthesis of optically active thiomorpholine carboxylic acids, such as (S)-4-Boc-thiomorpholine-3-carboxylic acid, can be achieved through the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanethiol . Additionally, the synthesis of related compounds, such as N-Boc-morpholine-2-carboxylic acids, has been reported using enzyme-catalyzed kinetic resolution, which could potentially be adapted for the synthesis of (S)-4-Boc-thiomorpholine-3-carboxylic acid .

Molecular Structure Analysis

While the specific molecular structure analysis of (S)-4-Boc-thiomorpholine-3-carboxylic acid is not provided, related compounds have been studied using various spectroscopic techniques and density functional theory (DFT) . These methods can be applied to determine the structure and electronic properties of (S)-4-Boc-thiomorpholine-3-carboxylic acid, including its conformation and stereochemistry.

Chemical Reactions Analysis

Thiomorpholine derivatives can participate in a variety of chemical reactions. For instance, thiomorpholine 1,1-dioxides can be prepared through a double Michael addition reaction . This type of reactivity could potentially be explored with (S)-4-Boc-thiomorpholine-3-carboxylic acid to synthesize novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-4-Boc-thiomorpholine-3-carboxylic acid would likely include its solubility, melting point, and stability under various conditions. These properties are important for handling the compound and for its application in further chemical reactions. The related compound 1,4-thiomorpholine-3,5-dicarboxylic acid was identified in bovine brain, suggesting that thiomorpholine derivatives may have biological relevance .

Wissenschaftliche Forschungsanwendungen

-

Meldrum’s Acid Applications : Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core. In water, it has a remarkably low pKa value of about 4.9. Its C5 position is readily involved in electrophilic substitution reactions whereas the C4 and C6 positions are easily attacked by nucleophiles .

-

Improving MOF Stability : Metal–organic frameworks (MOFs) have been recognized as one of the most important classes of porous materials due to their unique attributes and chemical versatility. Unfortunately, some MOFs suffer from the drawback of relatively poor stability, which would limit their practical applications .

-

Acid-Resistant Enzymes : The mechanism of enzyme acid resistance is fundamentally determined. The three aspects of the method for acquiring acid-resistant enzymes are summarized. Computer-aided strategies and artificial intelligence are used to obtain acid-resistant enzymes .

Safety And Hazards

- Toxicity : Investigate its toxicity profile.

- Handling Precautions : Proper handling, storage, and disposal guidelines.

Zukünftige Richtungen

Researchers should explore:

- Biological Activity : Investigate its potential as a drug candidate.

- Derivatives : Synthesize derivatives for improved properties.

- Structural Modifications : Alter the Boc group or other substituents to enhance selectivity.

Remember that this analysis is based on available literature, and further research is essential to uncover additional insights. For detailed references, consult relevant papers1.

Eigenschaften

IUPAC Name |

(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDIKDIZNAGMFK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCSC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192534 | |

| Record name | 4-(1,1-Dimethylethyl) (3S)-3,4-thiomorpholinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Boc-thiomorpholine-3-carboxylic acid | |

CAS RN |

1187929-84-5 | |

| Record name | 4-(1,1-Dimethylethyl) (3S)-3,4-thiomorpholinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl) (3S)-3,4-thiomorpholinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.